5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4
Overview
Description
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is a deuterated steroid derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The deuteration process enhances the stability and alters the pharmacokinetic properties of the compound, making it valuable for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4, is the GABA Receptor . The GABA receptor is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a positive allosteric modulator of the GABA receptor . This means it binds to a site on the GABA receptor separate from the active site, enhancing the receptor’s response to its neurotransmitter, GABA. This results in an increase in the frequency of channel opening, an increase in the duration of GABA-induced currents, and a decrease in desensitization .
Biochemical Pathways
The compound’s action on the GABA receptor affects the GABAergic pathway . By enhancing the receptor’s response to GABA, it increases the inhibitory effect of GABA on neuronal excitability. This results in a decrease in neuronal firing and a general reduction in the communication between neurons .
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in neuronal excitability, which can have various effects depending on the specific neurons it is acting upon. For example, it can lead to sedative, anxiolytic, or anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs that also act on the GABA receptor could potentially enhance or diminish its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 involves multiple steps. The starting material is typically a non-deuterated steroid, which undergoes a series of deuterium exchange reactions. These reactions are carried out under specific conditions, such as the presence of deuterium oxide (D2O) and a suitable catalyst, to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuterium exchange reactions. The process is optimized to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of any non-deuterated impurities, resulting in a highly pure deuterated product.
Chemical Reactions Analysis
Types of Reactions
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different deuterated derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include various deuterated derivatives, which retain the core structure of the original compound but with different functional groups or oxidation states.
Scientific Research Applications
5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs, which may have improved stability and efficacy compared to their non-deuterated counterparts.
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: A non-deuterated steroid with similar structural features.
Tetrahydrodeoxycorticosterone: Another steroid with a similar core structure but different functional groups.
2-Bromo-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone: A brominated derivative with similar structural characteristics.
Uniqueness
The uniqueness of 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 lies in its deuterium content, which imparts distinct physicochemical properties. These properties include enhanced metabolic stability and altered pharmacokinetics, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
2,2,2-trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-KWXKYAJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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